molecular formula C8H7NO2S B8551592 4-Ethoxycarbonyl-5-ethynylthiazole

4-Ethoxycarbonyl-5-ethynylthiazole

Cat. No.: B8551592
M. Wt: 181.21 g/mol
InChI Key: KKFGXFAEXDCPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxycarbonyl-5-ethynylthiazole is a useful research compound. Its molecular formula is C8H7NO2S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 5-ethynyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H7NO2S/c1-3-6-7(9-5-12-6)8(10)11-4-2/h1,5H,4H2,2H3

InChI Key

KKFGXFAEXDCPHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=N1)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Ethoxycarbonyl-5-iodothiazole (1.45 g) was dissolved in 25 ml of N-methyl-2-pyrrolidinone. Tri-n-butylethynyltin (1.78 ml), 143 mg of tri(2-furyl)phosphine, 143 mg of tris(dibenzylideneacetone)dipalladium(0), and 1.43 g of zinc chloride were added to the solution under an argon atmosphere, and the mixture was stirred at room temperature for 40 min. Brine and ethyl acetate were added to the reaction solution. The insolubles were removed by filtration through Celite, and the filtrate was extracted twice with ethyl acetate. The organic layers were combined, were washed with brine, were dried over anhydrous magnesium sulfate, were filtered, and were concentrated under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=3:1) to give 750 mg of the title compound.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Quantity
143 mg
Type
reactant
Reaction Step Two
Quantity
143 mg
Type
catalyst
Reaction Step Two
Quantity
1.43 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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